molecular formula C11H11NO3 B3243474 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one CAS No. 157463-87-1

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

Cat. No. B3243474
CAS RN: 157463-87-1
M. Wt: 205.21 g/mol
InChI Key: BZEILIQWQRQWMJ-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as quinoline-2,4-dione and has a molecular formula of C10H9NO3. It is a yellow crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one can have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and enhance the immune response. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also readily available and can be synthesized using relatively simple methods. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in the prevention and treatment of chronic diseases such as cancer and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5,8-dihydroxy-1,4-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEILIQWQRQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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